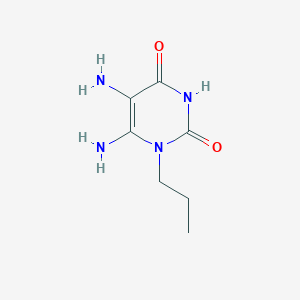
5,6-Diamino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“5,6-Diamino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 76194-07-5 . It has a molecular weight of 184.2 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6-diamino-1-propyl-2,4 (1H,3H)-pyrimidinedione . The Inchi Code is 1S/C7H12N4O2/c1-2-3-11-5 (9)4 (8)6 (12)10-7 (11)13/h2-3,8-9H2,1H3, (H,10,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been involved in studies exploring synthesis techniques and chemical reactions to produce derivatives with potential biological activities. For example, a study detailed the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, showcasing a general applicability for preparing various substituted benzyl-methylpyrido[2,3-d]pyrimidines, indicating the compound's role in generating significant antitumor activities (E. Grivsky et al., 1980).
Another research effort focused on the Cu-catalyzed [3 + 3] cycloaddition of isocyanoacetates with aziridines, producing valuable tetrahydropyrimidine derivatives. This process highlights the compound’s utility in synthesizing α,γ-diamino acids, demonstrating its versatility in chemical transformations (Germaine Pui Yann Kok et al., 2018).
Potential Biological Activities
Research into antibacterial and antifungal activities of derivatives revealed promising results. A study synthesized bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and evaluated their activities against Gram-positive and Gram-negative bacteria, as well as fungi, showing some compounds exhibited antimicrobial activity (A. Aksinenko et al., 2016).
The antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses was another focus. Although showing limited activity against DNA viruses, some derivatives significantly inhibited retrovirus replication in cell culture, pointing to the compound’s potential in antiviral research (D. Hocková et al., 2003).
Advanced Chemical Properties
- Studies have also delved into the electrochemical properties of related pyrimidine derivatives, exploring their oxidation processes and potential applications in developing novel electrochemical methods or materials (G. Dryhurst, 1976).
Safety and Hazards
properties
IUPAC Name |
5,6-diamino-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-11-5(9)4(8)6(12)10-7(11)13/h2-3,8-9H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMSKQSCRYRZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
![N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2737644.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)
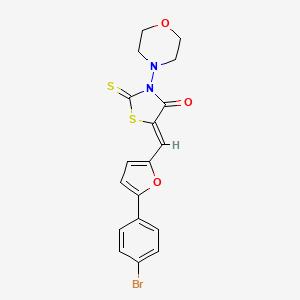
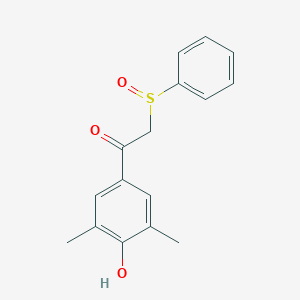
amine dihydrochloride](/img/structure/B2737653.png)
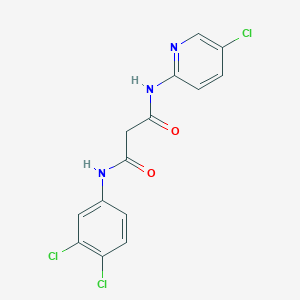

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)
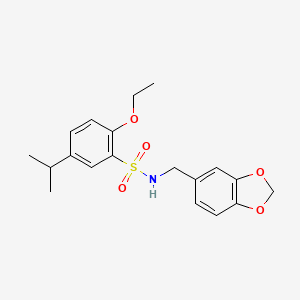
![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)